Disperse red 56
Description
Disperse Red 56 (C.I. This compound) is a single azo-class dye with the molecular formula C₁₇H₁₆ClN₅O₃ and a molecular weight of 373.79 g/mol (CAS No. 12637-13-7) . It is synthesized via diazotization of 2-chloro-4-nitrobenzenamine followed by coupling with 3-((2-hydroxyethyl)(phenyl)amino)propanenitrile . The dye exhibits a yellow-red to blue-light red hue and is primarily used for dyeing synthetic fibers such as polyester, acetate, and acrylics, as well as wool blends . Commercial suppliers include Clariant GmbH (Foron Scarlet S-GFL), Mitsui Toatsu Chemicals Ltd (Miketon Polyester Scarlet 3R), and Ciba Specialty Chemicals Inc (Terasil Scarlet B) .
Properties
CAS No. |
12637-13-7 |
|---|---|
Molecular Formula |
C31H40O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
- Azo vs. Anthraquinone: this compound (azo) offers brighter shades but typically lower light fastness compared to anthraquinone-based Disperse Red 60, which has superior stability and light resistance .
- Synthesis Complexity: Anthraquinone dyes like Disperse Red 60 require multi-step synthesis involving bromination and condensation, while azo dyes (e.g., Red 56, Red 118) are simpler to produce via diazo coupling .
Application and Performance
Performance Insights :
- Disperse Red 60 outperforms Red 56 in light fastness due to its anthraquinone backbone, which resists UV degradation .
- Disperse Red 118 shows improved sublimation fastness over both Red 56 and Red 60, making it suitable for high-temperature applications .
Environmental and Industrial Considerations
- Wastewater Treatment: this compound and similar azo dyes are challenging to degrade due to stable aromatic structures. Adsorption using modified montmorillonite nanoclay achieves 79–86% decolorization for Disperse Blue 56 and Red 135, suggesting applicability to Red 56 .
Computational Insights
While Disperse Red 1 (DR1, an azo dye) has been extensively modeled using time-dependent density functional theory (TDDFT) to predict absorption spectra and isomerization , similar studies on Red 56 are lacking. DR1’s planar conformation and HOMO-LUMO gaps correlate with nonlinear optical properties, suggesting Red 56’s azo structure may exhibit comparable behavior .
Q & A
Basic Research Question: What are the key physicochemical parameters to characterize Disperse Red 56 in aqueous solutions, and how are they experimentally determined?
Answer:
Characterization of this compound requires measuring:
- Average particle size and zeta potential (via dynamic light scattering, e.g., Malvern Zetasizer Nano ZS90) to assess colloidal stability .
- Viscosity (using rotational viscometers like Anton Paar Rheolab QC) and surface tension (via Dataphysics tensiometers) to evaluate ink formulation suitability .
- Absorbance spectra (UV-Vis spectroscopy) to quantify dye concentration and monitor degradation under stress conditions (e.g., centrifugation at 3,000 rpm for 30 minutes to calculate specific absorbance ratios) .
Methodological Tip: Follow standardized protocols (e.g., QB/T 4973.1-2016) for freeze-thaw (-20°C for 24h) and thermal stability (60°C for 14 days) testing to ensure reproducibility .
Advanced Research Question: How can conflicting data on the optimal surfactant concentration for this compound stability be resolved?
Answer:
Conflicting reports on surfactant efficacy (e.g., sodium dodecyl sulfate <0.15 wt% vs. fatty alcohol polyoxyethylene ether at 0.2 wt%) require:
- Factorial experimental designs to isolate interactions between additives (e.g., glycerol, ethylene glycol) and surfactants.
- Multivariate regression analysis to model stability parameters (particle size, viscosity) against compositional variables.
- Comparative meta-analysis of published datasets, emphasizing methodological transparency (e.g., centrifugation protocols, instrument calibration) to identify bias .
Example Table:
| Additive | Optimal Concentration (wt%) | Stability Parameter Affected | Reference |
|---|---|---|---|
| PVP-K30 | <0.7 | Particle dispersion | |
| Triethanolamine | <1.0 | Zeta potential |
Basic Research Question: What are the standard protocols for synthesizing and purifying this compound dye formulations?
Answer:
- Synthesis: this compound is typically blended with dispersants (e.g., lignosulfonates) and milled to submicron particles (<500 nm) using bead mills. Defoamers (e.g., silicone-based agents) improve milling efficiency without destabilizing the slurry .
- Purification: Sequential filtration (0.8 mm → 0.45 mm → 0.2 mm membranes) removes aggregates. Centrifugation (3,000 rpm, 30 min) further isolates stable colloidal fractions .
- Validation: Transmission electron microscopy (TEM, e.g., JEOL JEM 2100 Plus) confirms particle morphology and uniformity .
Advanced Research Question: How do polymer-dye interactions influence the photostability of this compound in composite materials?
Answer:
Photodegradation mechanisms (e.g., chromophore cleavage) can be studied via:
- Accelerated weathering tests (Xenon-arc lamps, ISO 4892-2) with UV-Vis and FTIR monitoring.
- Molecular dynamics simulations to model hydrogen bonding between this compound and polymers (e.g., polyesters).
- Controlled variable experiments isolating pH (4–9), humidity (30–70% RH), and polymer crystallinity effects .
Key Finding: Ethylene glycol (6–14 wt%) enhances photostability by reducing oxidative radical formation .
Basic Research Question: What statistical methods are appropriate for analyzing this compound stability data?
Answer:
- Descriptive statistics (mean ± SD) for particle size, viscosity, and absorbance.
- ANOVA to compare stability across formulations (e.g., surfactant type, additive ratios).
- Principal Component Analysis (PCA) to reduce dimensionality in datasets with >5 variables (e.g., pH, temperature, surfactant concentration) .
Note: Report instrument precision (e.g., viscosity ±0.1 mPa·s) and justify significant figures (≤3) per analytical limits .
Advanced Research Question: How can researchers address discrepancies in reported dispersion parameters (Dp) for this compound across studies?
Answer:
Discrepancies in dispersion parameters (Dp, nm⁻¹) may arise from:
- Methodological variability (e.g., centrifugation speed, dilution ratios).
- Solution: Adopt standardized reporting (e.g., RSC Advances guidelines ) and publish raw data (e.g., particle size distributions) for cross-study validation.
- Interlaboratory comparisons using reference materials to calibrate instruments.
Basic Research Question: What are the critical steps in designing a reproducible stability study for this compound?
Answer:
- Define stress conditions (temperature, humidity, freeze-thaw cycles) aligned with real-world applications.
- Control batch variability by sourcing dyes from certified suppliers and documenting purity (HPLC ≥98%).
- Pre-register protocols (e.g., on Open Science Framework) to enhance transparency .
Advanced Research Question: What computational tools can predict this compound’s behavior in novel solvent systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
